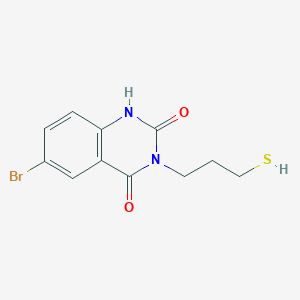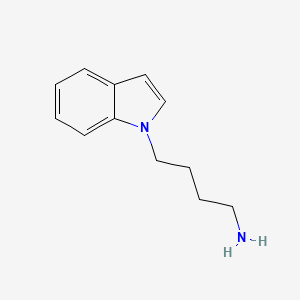
1-(2-Azidobenzoyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Azidobenzoyl)-L-proline is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an azide group attached to a benzoyl moiety, which is further linked to the amino acid proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobenzoyl)-L-proline typically involves the coupling of proline-substituted alkenes with 2-azidobenzoic acid. This process can be achieved through intramolecular azide to alkene 1,3-dipolar cycloadditions. The reaction conditions often include the use of solvents such as dichloromethane and reagents like oxalyl chloride and dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Azidobenzoyl)-L-proline undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloadditions with alkenes to form triazoline or aziridine-containing compounds.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve the use of alkenes and solvents like dichloromethane. The reaction may be catalyzed by heat or light.
Substitution Reactions: May involve reagents such as triphenylphosphine or other nucleophiles.
Major Products Formed:
Cycloaddition Products: Include imine, triazoline, or aziridine-containing compounds.
Substitution Products: Depend on the nucleophile used but can include various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Azidobenzoyl)-L-proline has several applications in scientific research:
Biology and Medicine:
Industry: May be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Azidobenzoyl)-L-proline primarily involves its ability to undergo cycloaddition reactions. The azide group acts as a 1,3-dipole, reacting with alkenes to form triazoline intermediates, which can further decompose to form imines or aziridines . These reactions are facilitated by the electronic properties of the azide group and the benzoyl moiety.
Similar Compounds:
Pyrrolo[1,4]benzodiazepines: These compounds share a similar structural motif and are known for their biological activities.
Pyrrolo[1,2,5]benzothiadiazepines: Analogous compounds with a sulfur atom in place of the nitrogen in the azide group.
Uniqueness: this compound is unique due to its specific combination of an azide group with a proline moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form bioactive compounds makes it particularly valuable in medicinal chemistry.
Eigenschaften
| 166451-14-5 | |
Molekularformel |
C12H12N4O3 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
(2S)-1-(2-azidobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c13-15-14-9-5-2-1-4-8(9)11(17)16-7-3-6-10(16)12(18)19/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
AGKMTEPFYJXIAQ-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


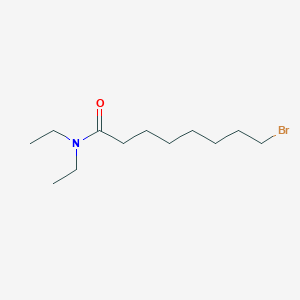
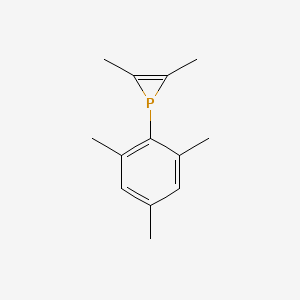
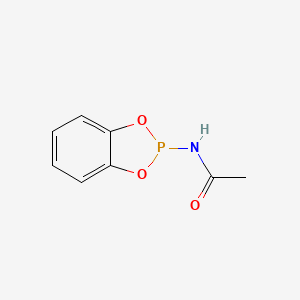



![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
